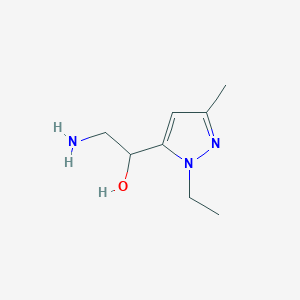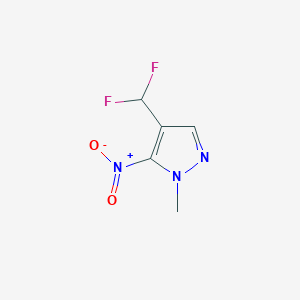
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole” is a type of pyrazole derivative. Pyrazole derivatives are known for their unique chemical and physical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity .
Synthesis Analysis
The synthesis of 4-difluoromethyl pyrazole derivatives has been achieved through a simple and efficient domino protocol from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .Molecular Structure Analysis
The molecular structure of 4-difluoromethyl pyrazole derivatives has been studied using molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions . The reactivity parameters, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP) of the drugs were estimated by DFT calculations .Chemical Reactions Analysis
The difluoromethylation processes based on X–CF2H bond formation have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-difluoromethyl pyrazole derivatives have been analyzed using DFT calculations . These studies revealed that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .科学的研究の応用
Medicinal Chemistry: Cyclooxygenase-2 Inhibition
The compound has been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain, making inhibitors valuable for treating conditions like arthritis. Molecular docking simulations and Density Functional Theory (DFT) have been applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives within the receptor’s binding site . The strong affinity towards the enzyme suggests potential for developing new anti-inflammatory drugs.
Cancer Research: Targeting Protease Receptors
In cancer research, the derivatives of 4-difluoromethyl pyrazole have been docked with major proteases to assess binding affinities. This is crucial for designing drugs that can inhibit the growth and spread of cancer cells. The energy score of -6.9765 Cal/mol for one of the ligands indicates a strong and stable binding affinity, which is promising for developing anticancer agents .
Agrochemicals: Synthesis of Pesticides
The difluoromethyl group enhances the reactivity and lipophilicity of pyrazole molecules, making them valuable in synthesizing agrochemicals. These derivatives can display biological activities such as antibacterial, antifungal, and insecticidal properties, which are essential for developing new pesticides .
Materials Science: Fluorine Chemistry
The unique chemical and physical properties of 4-difluoromethyl pyrazole make it a significant compound in materials science. Its ability to influence reactivity and lipophilicity is beneficial for creating materials with specific desired properties .
Synthetic Chemistry: Nucleophilic Addition Reactions
This compound is involved in nucleophilic addition reactions, particularly in the difluoromethylation and trifluoromethylation of para-quinone methides. These reactions are important for introducing fluorinated moieties into organic molecules, which can enhance their metabolic stability and binding properties .
Drug Design: Enhancing Lipophilicity and Metabolic Stability
The incorporation of the difluoromethyl group into drug molecules can significantly improve their lipophilicity and metabolic stability. These are critical considerations in drug design, as they affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Organofluorine Compounds: Diverse Applications
Organofluorine compounds, including those derived from 4-difluoromethyl pyrazole, are widely used in pharmaceuticals, surfactants, and catalysis due to the unique properties of fluorine. The compound’s derivatives are part of this larger group of chemicals that have a broad range of applications .
Late-stage Functionalization: Drug Modification
The compound is also relevant in late-stage functionalization, a process where modifications are made to complex molecules towards the end of a synthesis pathway. This is particularly useful in pharmaceuticals, where slight changes can significantly impact a drug’s efficacy and safety .
作用機序
Target of Action
It’s structurally similar to eflornithine , which is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC) . ODC is a transcriptional target of MYCN and plays a crucial role in the biosynthesis of polyamines .
Mode of Action
If we consider its structural similarity to eflornithine, it might also act as an irreversible inhibitor of odc . This inhibition could lead to a decrease in polyamine levels, affecting cell proliferation and potentially leading to cell death .
Biochemical Pathways
Based on its potential similarity to eflornithine, it might affect the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation, and their reduction could lead to various downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
Considering its structural similarity to eflornithine, it might share similar adme (absorption, distribution, metabolism, and excretion) properties . The bioavailability of Eflornithine is 100% when administered intravenously .
Result of Action
Based on its potential similarity to eflornithine, it might lead to a decrease in polyamine levels, affecting cell proliferation and potentially leading to cell death .
Safety and Hazards
将来の方向性
The future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis have been discussed . The field of research has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .
特性
IUPAC Name |
4-(difluoromethyl)-1-methyl-5-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c1-9-5(10(11)12)3(2-8-9)4(6)7/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALFWGSKUCFITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)

![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)
![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)
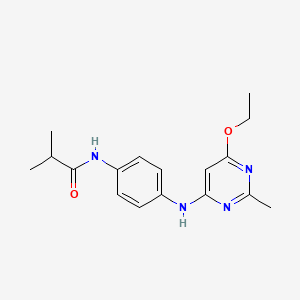
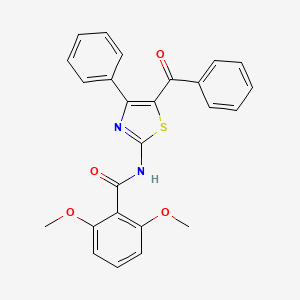
![2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2770506.png)
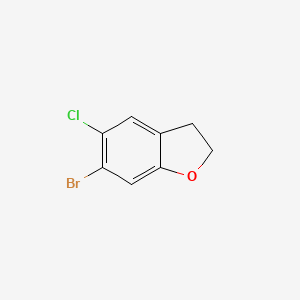
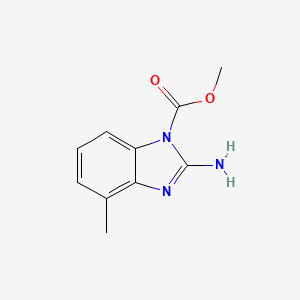
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)
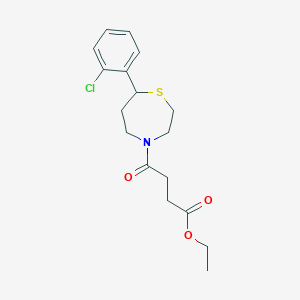
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)
